molecular formula C15H18N4O3 B2663370 5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1797861-12-1

5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2663370
CAS No.: 1797861-12-1
M. Wt: 302.334
InChI Key: UXEXWIVCZBZPHD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, and a pyrazole ring . Cyclopropyl is a three-membered carbon ring . Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The isoxazole and pyrazole rings are aromatic, meaning they are stable and can participate in pi stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with these types of rings are stable and have moderate polarity .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities have been synthesized and characterized for their potential applications. For example, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Antitumor and Anticancer Activity

  • Some derivatives have shown promise as antitumor agents. Stevens et al. (1984) discussed the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, highlighting its curative activity against leukemia (Stevens et al., 1984).
  • Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and anti-5-lipoxygenase activities, indicative of potential anticancer properties (Rahmouni et al., 2016).

Antibacterial and Antimicrobial Applications

  • Palkar et al. (2017) discussed the synthesis of pyrazole derivatives with potential antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Novel Synthesis Methods

  • Various novel synthesis methods for related compounds have been explored. For instance, Grošelj et al. (2001) studied the cycloadditions of various 1,3-dipoles for the synthesis of spirohydantoin derivatives (Grošelj et al., 2001).

Molecular Modeling and Structure-Activity Relationship Studies

  • Vicentini et al. (2005) conducted molecular modeling studies on pyrazole derivatives to understand the structural determinants of their activity, especially as inhibitors of photosynthetic electron transport (Vicentini et al., 2005).

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its biological activity given the presence of the isoxazole and pyrazole rings, which are found in many biologically active compounds .

Properties

IUPAC Name

5-cyclopropyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19-13-4-5-21-8-10(13)12(17-19)7-16-15(20)11-6-14(22-18-11)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXWIVCZBZPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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